molecular formula C6HBr2Cl3 B12855469 1,2-Dibromo-3,4,6-trichlorobenzene

1,2-Dibromo-3,4,6-trichlorobenzene

Cat. No.: B12855469
M. Wt: 339.2 g/mol
InChI Key: YOFIECALMKRAOZ-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4,6-trichlorobenzene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,4,6-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of benzene derivatives under controlled conditions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Chlorination can be performed using chlorine (Cl2) with a similar catalytic system .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems enhances the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3,4,6-trichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dibromo-3,4,6-trichlorobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,4,6-trichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms make it highly reactive towards nucleophiles, allowing it to participate in various biochemical and chemical pathways. The molecular targets and pathways involved include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

  • 1,2-Dibromo-4,5-dichlorobenzene
  • 1,3-Dibromo-2,4,6-trichlorobenzene
  • 1,2,3-Tribromo-4,5,6-trichlorobenzene

Uniqueness: 1,2-Dibromo-3,4,6-trichlorobenzene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C6HBr2Cl3

Molecular Weight

339.2 g/mol

IUPAC Name

2,3-dibromo-1,4,5-trichlorobenzene

InChI

InChI=1S/C6HBr2Cl3/c7-4-2(9)1-3(10)6(11)5(4)8/h1H

InChI Key

YOFIECALMKRAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl

Origin of Product

United States

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